4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyridazinone core, a phenyl group, and a piperazine ring substituted with a cyclopentylcarbonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, where the chlorinated pyridazinone reacts with piperazine under basic conditions.
Cyclopentylcarbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Acylation: The piperazine nitrogen can undergo further acylation reactions with various acyl chlorides to produce new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, basic conditions.
Acylation: Acyl chlorides, bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can be compared with other similar compounds to highlight its uniqueness:
4-chloro-5-[4-(cyclopentanecarbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one: This compound differs by the presence of a cyclopentanecarbonyl group instead of a cyclopentylcarbonyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has a pyrimidine core and is known for its acetylcholinesterase inhibitory activity.
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 and has shown anticancer activity.
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H23ClN4O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-chloro-5-[4-(cyclopentanecarbonyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C20H23ClN4O2/c21-18-17(14-22-25(20(18)27)16-8-2-1-3-9-16)23-10-12-24(13-11-23)19(26)15-6-4-5-7-15/h1-3,8-9,14-15H,4-7,10-13H2 |
InChI Key |
LRQZFAUKZWFVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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